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Compound of Interest

Compound Name:
(R)-3-Amino-N,N-dimethyl-4-

(phenylthio)butanamide

CAS No.: 870812-31-0

Cat. No.: B1453537

Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

dance between a molecule's structure and its biological activity is paramount. This guide

provides an in-depth comparative analysis of butanamide-based inhibitors, a versatile scaffold

that has yielded potent modulators of various key biological targets. By dissecting the structure-

activity relationships (SAR) of these compounds, we aim to illuminate the path toward

designing more potent, selective, and effective therapeutic agents.

This guide is structured into distinct sections, each focusing on a major target class for

butanamide-based inhibitors. We will begin with a comprehensive exploration of Histone

Deacetylase (HDAC) inhibitors, followed by an analysis of Fatty Acid Amide Hydrolase (FAAH)

inhibitors, and conclude with their application as antibacterial agents. Each section will provide

a detailed comparison of inhibitor performance, supported by experimental data and protocols,

to offer actionable insights for your research and development endeavors.

Part 1: Butanamide-Based Histone Deacetylase
(HDAC) Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1453537#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduction to HDACs as Therapeutic Targets
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic

regulation of gene expression. They catalyze the removal of acetyl groups from the lysine

residues of histones, leading to chromatin condensation and transcriptional repression.[1] The

overexpression or aberrant activity of HDACs is implicated in the pathogenesis of numerous

diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2]

[3] Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy for

cancer and other conditions.[2] Several HDAC inhibitors (HDACis) have been approved for

clinical use, validating this approach.[3]

The butanamide scaffold, particularly when incorporated into a hydroxamic acid derivative,

serves as a key structural motif in many potent HDAC inhibitors. Understanding the SAR of

these compounds is crucial for developing next-generation inhibitors with improved isoform

selectivity and reduced off-target effects.

The HDAC Inhibitor Pharmacophore Model
A widely accepted pharmacophore model for HDAC inhibitors consists of three key

components:

Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC

enzyme. The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG.[4]

Linker: This is typically a hydrophobic chain that connects the ZBG to the cap group and

occupies the tunnel-like active site of the enzyme.[2] The length and rigidity of the linker are

critical for optimal binding and isoform selectivity.

Cap Group (or Surface Recognition Domain): This is a larger, often aromatic or

heteroaromatic group that interacts with residues on the surface of the enzyme's active site,

contributing to binding affinity and selectivity.[2][4]

The butanamide core can be strategically incorporated within this pharmacophore, often

forming part of the linker and connecting to the ZBG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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